REACTION_CXSMILES
|
[Br:1][CH2:2][C:3](C1C=CC=CC=1NS(C)(=O)=O)=[O:4].C([C:19]1[CH:29]=[CH:28][CH:27]=[CH:26][C:20]=1[NH:21][S:22]([CH3:25])(=[O:24])=[O:23])(=O)C>>[Br:1][CH2:2][C:3]([C:27]1[CH:26]=[C:20]([CH:19]=[CH:29][CH:28]=1)[NH:21][S:22]([CH3:25])(=[O:23])=[O:24])=[O:4]
|
Name
|
2'-(Bromoacetyl)methanesulfonanilide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=C(NS(=O)(=O)C)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C(NS(=O)(=O)C)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C=1C=C(NS(=O)(=O)C)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |